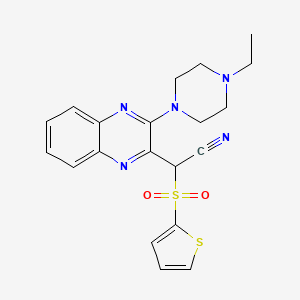
2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a useful research compound. Its molecular formula is C20H21N5O2S2 and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(4-Ethylpiperazin-1-yl)quinoxalin-2-yl)-2-(thiophen-2-ylsulfonyl)acetonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity, supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C21H25N5O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several key steps:
- Formation of the Quinoxaline Core : This is achieved by condensing o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Piperazine Ring : The quinoxaline intermediate reacts with 4-ethylpiperazine in the presence of a base.
- Attachment of the Thiophenesulfonyl Group : The final step involves reacting the intermediate with thiophenesulfonyl chloride.
These synthetic routes are crucial for obtaining a pure product suitable for biological evaluation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Kinase Pathways : Similar compounds have been shown to inhibit pathways such as phosphatidylinositol 3-kinase (PI3K), which plays a significant role in cancer cell proliferation and survival. The quinoxaline core may intercalate with DNA or inhibit protein kinases, impacting cell signaling pathways critical for tumor growth .
- Antitumor Activity : Preliminary studies suggest that derivatives of quinoxaline exhibit antitumor properties by targeting specific kinases involved in cancer progression. This compound's unique structure may enhance its binding affinity to these targets compared to other similar compounds .
Biological Activity Studies
Research findings indicate that this compound exhibits various biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | PI3K inhibition | |
| Enzyme Inhibition | Kinase inhibition | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antitumor Efficacy : A study evaluated the effects of quinoxaline derivatives on human cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction. The compound's mechanism involved disrupting critical signaling pathways necessary for cancer cell survival .
- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the piperazine and quinoxaline moieties significantly influenced their inhibitory potency against specific kinases. This suggests that fine-tuning these structures can enhance therapeutic efficacy .
Propriétés
IUPAC Name |
2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-2-thiophen-2-ylsulfonylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-2-24-9-11-25(12-10-24)20-19(22-15-6-3-4-7-16(15)23-20)17(14-21)29(26,27)18-8-5-13-28-18/h3-8,13,17H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYJZVCBMZSHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














